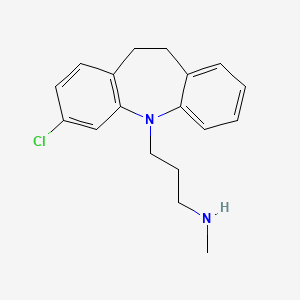

Desmethylclomipramine

概要

説明

Desmethylclomipramine is a primary active metabolite of clomipramine, a tricyclic antidepressant. It is formed through the N-demethylation of clomipramine in the liver. This compound is known for its potent inhibition of norepinephrine reuptake, contributing significantly to the therapeutic effects of clomipramine .

科学的研究の応用

Desmethylclomipramine has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the study of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and its role in modulating autophagy.

Medicine: Explored for its potential in treating psychiatric disorders, including depression and obsessive-compulsive disorder.

Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes .

作用機序

Target of Action

Desmethylclomipramine, the primary active metabolite of clomipramine, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, which are key neurotransmitters involved in mood regulation .

Mode of Action

This compound acts as an inhibitor of norepinephrine reuptake , while clomipramine, its parent compound, is a potent inhibitor of serotonin reuptake . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing their neurotransmission . This results in an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to exert a positive effect on mood .

Biochemical Pathways

This compound, along with clomipramine, influences several biochemical pathways. They down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use . Additionally, they block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily through the action of CYP2C19, 3A4, and 1A2 enzymes . It is 97-99% bound to plasma proteins . The apparent elimination half-life of this compound is about 96 hours , indicating a slow elimination from the body. The time to reach steady-state for this compound is generally around three weeks .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to an improvement in symptoms of depression and obsessive-compulsive disorder . It can also cause side effects such as sedation, hypotension, and anticholinergic effects (eg, blurred vision, dry mouth, constipation, urinary retention) .

Action Environment

Various pathological or environmental factors can influence the behavior of this compound. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of this compound, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .

生化学分析

Biochemical Properties

Desmethylclomipramine plays a crucial role in biochemical reactions, primarily by inhibiting the reuptake of norepinephrine and serotonin. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP2C19, CYP3A4, and CYP1A2 . This compound is 97-99% bound to plasma proteins, which influences its distribution and activity within the body . The interaction with these enzymes and proteins is essential for its pharmacological activity and metabolic processing.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of lung cancer stem cells, decrease their stemness potential, and increase the cytotoxic effect of conventional chemotherapeutic drugs . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the E3 ubiquitin ligase Itch, which plays a role in the survival and proliferation of cancer stem cells . This inhibition leads to increased apoptosis and reduced chemoresistance in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding to the transporters, preventing the reuptake of norepinephrine and serotonin. Additionally, this compound’s inhibition of the E3 ubiquitin ligase Itch contributes to its anti-tumoral effects by promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its active form . The stability and degradation of this compound are influenced by its binding to plasma proteins and its metabolic processing by cytochrome P450 enzymes. Long-term effects on cellular function have been observed, including sustained inhibition of norepinephrine and serotonin reuptake, leading to prolonged antidepressant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that its effects are dose-dependent, with higher doses leading to increased inhibition of norepinephrine and serotonin reuptake . High doses can also result in toxic or adverse effects, such as weight loss and prolonged upregulation of plasma cytokines . The therapeutic window for this compound is narrow, and careful dosage management is essential to avoid toxicity while achieving the desired pharmacological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. It undergoes further metabolism to form hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the elimination of this compound from the body and influence its pharmacokinetics and pharmacodynamics. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its binding to plasma proteins and interaction with transporters. It is widely distributed in body tissues, including the lungs, adrenals, kidneys, heart, and brain . The concentration of this compound in the cerebrospinal fluid is higher than in plasma, indicating its ability to cross the blood-brain barrier . This distribution is crucial for its pharmacological effects, particularly in the central nervous system.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments. The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it exerts its pharmacological effects. The localization to specific subcellular compartments is essential for its role in inhibiting norepinephrine and serotonin reuptake and promoting apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Desmethylclomipramine is synthesized through the N-demethylation of clomipramine. This process involves the removal of a methyl group from the nitrogen atom of clomipramine. The reaction is typically carried out using demethylating agents such as sodium hydroxide or other strong bases under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale N-demethylation of clomipramine using optimized reaction conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to ensure consistency and quality .

化学反応の分析

Types of Reactions: Desmethylclomipramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions

Major Products Formed:

Oxidation: Hydroxylated this compound.

Reduction: Reduced forms of this compound.

Substitution: Halogenated derivatives of this compound

類似化合物との比較

Clomipramine: The parent compound, primarily inhibits serotonin reuptake.

Desipramine: Another tricyclic antidepressant, primarily inhibits norepinephrine reuptake.

Nortriptyline: Similar to desipramine, with a focus on norepinephrine reuptake inhibition .

Uniqueness: Desmethylclomipramine is unique due to its dual role in inhibiting norepinephrine reuptake and modulating autophagy. This dual action makes it a compound of interest for both psychiatric and oncological research .

生物活性

Desmethylclomipramine (DCMI) is an active metabolite of clomipramine, a tricyclic antidepressant (TCA) widely used for treating various psychiatric disorders. This article explores the biological activity of DCMI, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

DCMI is primarily formed through the N-demethylation of clomipramine, predominantly by cytochrome P450 enzymes CYP2D6 and CYP2C19. It exhibits a longer half-life than its parent compound, approximately 96 hours compared to clomipramine's 24 hours, which influences its pharmacokinetics and therapeutic efficacy .

1. Antidepressant Activity:

DCMI possesses significant antidepressant properties, evidenced by its ability to inhibit the reuptake of norepinephrine and serotonin in the synaptic cleft. Studies have shown that DCMI can reverse or suppress reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects .

2. Autophagy Modulation:

Recent research highlights DCMI's role in modulating autophagy—a cellular degradation process crucial for maintaining cellular homeostasis. Treatment with DCMI has been shown to induce autophagic flux, leading to increased levels of autophagosomal markers such as LC3-II in a dose-dependent manner . This effect may enhance the cytotoxicity of chemotherapeutic agents in malignant cells by disrupting their survival mechanisms through autophagy inhibition.

| Study | Findings |

|---|---|

| Daley et al. (2005) | DCMI increases autophagosomal markers at low concentrations without significant cytotoxicity. |

| Klingenstein et al. (2006) | DCMI enhances the efficacy of chemotherapeutic agents by blocking autophagic degradation. |

Pharmacokinetics and Pharmacogenetics

The pharmacokinetic profile of DCMI is influenced by genetic factors affecting CYP450 enzyme activity. Variations in genes such as CYP2D6 and CYP2C19 can lead to altered serum levels of DCMI, impacting therapeutic outcomes and side effects . A case study demonstrated that pharmacogenetic testing could guide personalized treatment strategies, optimizing DCMI dosing based on individual metabolic capacity .

Clinical Applications

1. Treatment-Resistant Depression:

DCMI has been explored as an adjunctive treatment for patients with treatment-resistant depression. Its prolonged half-life allows for sustained therapeutic effects, making it a candidate for patients who do not respond adequately to standard antidepressants.

2. Obsessive-Compulsive Disorder (OCD):

Intravenous administration of clomipramine (and by extension, its metabolite DCMI) has shown effectiveness in patients with OCD who have not responded well to oral medications . The rapid onset of action via intravenous delivery may provide immediate relief for acute symptoms.

Case Studies

A retrospective analysis indicated that elevated serum concentrations of both clomipramine and DCMI correlated with improved clinical outcomes in patients undergoing pharmacogenetic testing . These findings underscore the importance of monitoring metabolite levels to tailor treatment effectively.

特性

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIXQGUBUKFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952663 | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-48-0 | |

| Record name | Norclomipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylclomipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCLOMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | desmethylclomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]

A: By inhibiting the reuptake of norepinephrine and dopamine, this compound effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.

A: Recent research suggests that this compound might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.

ANone: The molecular formula of this compound is C18H20ClN and its molecular weight is 293.81 g/mol.

A: this compound is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]

A: this compound is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]

A: this compound and its metabolites are primarily eliminated through urine. []

A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter this compound plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]

A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.

A: Several studies have investigated the relationship between this compound plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.

ANone: this compound has been investigated in various preclinical models, including:

- Reserpine-induced hypothermia: this compound effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []

- In vitro cell cultures: Studies using lung cancer stem cells demonstrate that this compound inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []

- Rat models: Studies using rat models have investigated the effects of this compound on serotonin and catecholamine levels in the brain. []

ANone: Several analytical methods have been employed for the determination of this compound in biological samples, including:

- Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of this compound. [, , ]

- High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of this compound and other clomipramine metabolites in various biological matrices. [, , , , , , , ]

- Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。